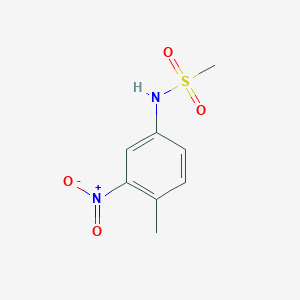

N-(4-methyl-3-nitrophenyl)methanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-methyl-3-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-6-3-4-7(9-15(2,13)14)5-8(6)10(11)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFHLQAYSGSNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383846 | |

| Record name | N-(4-methyl-3-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80259-08-1 | |

| Record name | N-(4-methyl-3-nitrophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-3'-NITROMETHANESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Approach

The primary method to synthesize N-(4-methyl-3-nitrophenyl)methanesulfonamide involves the reaction of methane sulfonyl chloride with 4-methyl-3-nitroaniline under controlled conditions. This reaction is a nucleophilic substitution where the amine nitrogen attacks the sulfonyl chloride, forming the sulfonamide bond.

$$

\text{4-methyl-3-nitroaniline} + \text{methane sulfonyl chloride} \rightarrow \text{this compound}

$$

This reaction typically requires a base (such as triethylamine) to neutralize the hydrochloric acid generated and is often performed in an inert solvent at low temperature to moderate temperature to control the reaction rate and minimize side reactions.

Detailed Preparation Procedure

A representative preparation method based on sulfonylation is as follows:

-

- Methane sulfonyl chloride (methanesulfonyl chloride)

- 4-methyl-3-nitroaniline

- Base: Triethylamine (Et3N)

- Catalyst: Dimethylaminopyridine (DMAP) (catalytic amount)

- Solvent: Dichloromethane (CH2Cl2)

- Temperature: 0 °C initially, then room temperature

- Reaction time: Approximately 2 hours

-

- Dissolve methane sulfonyl chloride in dichloromethane at 0 °C.

- Add triethylamine and 4-methyl-3-nitroaniline along with a catalytic amount of DMAP to the solution under stirring.

- Maintain the reaction at 0 °C initially, then allow it to warm to room temperature.

- Monitor the reaction progress by thin layer chromatography (TLC) until complete consumption of starting material (about 2 hours).

- Quench the reaction with water, separate the organic layer, and wash with brine.

- Dry the organic layer over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography using hexanes:ethyl acetate (7:3) as eluent to obtain the pure this compound.

Yield: Approximately 90% yield of the crystalline product has been reported using this method.

Solubility and Stock Solution Preparation

For practical applications, such as biological assays or further chemical transformations, preparing stock solutions of this compound is necessary. Solubility data and preparation volumes for various concentrations have been documented:

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 mg | 4.3433 mL |

| 5 mg | 21.7165 mL | |

| 10 mg | 43.4329 mL | |

| 5 mM | 1 mg | 0.8687 mL |

| 5 mg | 4.3433 mL | |

| 10 mg | 8.6866 mL | |

| 10 mM | 1 mg | 0.4343 mL |

| 5 mg | 2.1716 mL | |

| 10 mg | 4.3433 mL |

These volumes are calculated based on the molecular weight and desired molarity, facilitating precise preparation for experimental use.

Alternative Synthetic Routes and Considerations

While the direct sulfonylation of the substituted aniline is the most straightforward method, literature on methane sulfonamide derivatives suggests alternative approaches that may be adapted for this compound:

Use of Nitromethane or Nitroalkane as Solvent:

A patented method describes the reaction of methane sulfonyl chloride with amines in anhydrous nitroalkane solvents (e.g., nitromethane, nitroethane, nitropropane), which can facilitate the formation of sulfonamide derivatives with high yields (above 90%) and efficient recovery of product crystals by cooling and filtration. This approach may be adapted for this compound by using 4-methyl-3-nitroaniline as the amine component.Reaction Temperature and Workup:

The reaction is typically conducted between 0 °C and room temperature initially, then warmed to about 50 °C to ensure completion. The amine hydrochloride salt by-product is removed by filtration. The sulfonamide product is isolated by crystallization from the reaction mixture or by solvent extraction and purification.

Research Findings and Analytical Data

- The sulfonamide product exhibits characteristic intramolecular and intermolecular interactions stabilizing its crystal structure, as observed in related compounds.

- Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and melting point determination.

- The compound’s stability in solution and compatibility with various solvents (DMSO, PEG300, Tween 80, corn oil) has been studied for in vivo formulation purposes.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct sulfonylation with base | Methane sulfonyl chloride, 4-methyl-3-nitroaniline, triethylamine, DMAP | Dichloromethane | 0 °C to RT | ~90 | Purification by flash chromatography |

| Nitroalkane solvent approach | Methane sulfonyl chloride, amine | Nitroethane or similar | 25-50 °C | >90 | Crystallization recovery, filtration of salts |

| Stock solution preparation | N/A | DMSO, PEG300, Tween 80, corn oil | N/A | N/A | Solubility data for biological applications |

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: N-(4-methyl-3-nitrophenyl)methanesulfonamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

Reduction: N-(4-methyl-3-aminophenyl)methanesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-(4-carboxy-3-nitrophenyl)methanesulfonamide.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Anticancer Activity

Research indicates that sulfonamide derivatives, including N-(4-methyl-3-nitrophenyl)methanesulfonamide, exhibit significant anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the benzenesulfonamide scaffold has been identified as a promising structure for developing nonsteroidal progesterone receptor (PR) antagonists, which may have implications in treating conditions like breast cancer and endometriosis .

1.2 Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. This compound could potentially be evaluated for its efficacy in reducing inflammation, similar to other sulfonamide derivatives that have shown promising anti-inflammatory activity .

1.3 Antiviral Activity

The compound's structural characteristics may also allow it to serve as a scaffold for developing antiviral agents targeting specific viral proteins, such as the hepatitis C virus (HCV) NS5B polymerase. The exploration of structure-based drug design has led to the identification of novel inhibitors that could be derived from sulfonamide frameworks .

Synthesis and Structure-Activity Relationships (SAR)

2.1 Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-3-nitroaniline with methanesulfonyl chloride under controlled conditions to ensure high yield and purity. The synthetic pathway can be optimized by adjusting reaction parameters such as temperature and solvent choice.

2.2 Structure-Activity Relationships

Understanding the SAR is crucial for optimizing the efficacy of sulfonamide derivatives. Research has shown that modifications to the phenyl group or the sulfonamide moiety can significantly influence biological activity. For example, variations in substituents on the aromatic ring can enhance binding affinity to target receptors or enzymes .

Case Studies and Research Findings

3.1 Case Study: Nonsteroidal PR Antagonists

A notable study investigated a series of benzenesulfonamide derivatives for their PR antagonistic activity. Among these compounds, those resembling this compound exhibited potent activity with submicromolar IC50 values, indicating their potential as therapeutic agents in gynecological disorders .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 20a | 0.17 | PR antagonist |

| 32 | <0.1 | PR antagonist |

This table highlights the promising activity of selected sulfonamide derivatives, suggesting that further development could lead to effective treatments for hormone-related cancers.

3.2 Case Study: Antiviral Screening

In another study focusing on antiviral compounds, derivatives similar to this compound were screened against HCV replication systems. Although initial results showed modest inhibition rates, these findings underscore the need for continued research into optimizing these compounds for better efficacy against viral targets .

Wirkmechanismus

The mechanism of action of N-(4-methyl-3-nitrophenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Electronic Variations

The biological and physicochemical properties of sulfonamides are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Key Observations:

- Electron-withdrawing vs. In contrast, methoxy (-OCH₃) and amino (-NH₂) groups increase electron density, improving solubility and interaction with biological targets .

- Positional isomerism : The anti-inflammatory activity of N-(4-arylamidophenyl)methanesulfonamide derivatives () highlights the importance of substituent placement. For example, a para-substituted arylamido group enhances activity compared to meta-nitro substituents in the target compound.

- Crystallographic stability : The twisted nitro group in N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide (dihedral angle = 14.69°) facilitates intramolecular hydrogen bonding (C–H···O), contributing to its solid-state stability .

Physicochemical Properties

- Solubility: The target compound has moderate solubility in organic solvents (e.g., DMF, ethanol), whereas amino-substituted analogs (e.g., N-(4-amino-3-methoxyphenyl)methanesulfonamide) show higher aqueous solubility due to polar -NH₂ and -OCH₃ groups .

- Thermal stability : Crystallographic studies () reveal that intramolecular hydrogen bonding in nitro/methoxy-substituted analogs improves thermal stability compared to halogenated derivatives.

Biologische Aktivität

N-(4-methyl-3-nitrophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a methyl group and a nitro group attached to a phenyl ring, linked to a methanesulfonamide moiety. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism appears to involve inhibition of bacterial enzyme activity, disrupting cell wall synthesis and leading to cell death.

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. It has been tested in various cancer cell lines, exhibiting cytotoxic effects through mechanisms such as apoptosis induction and inhibition of cell proliferation .

The biological activity of this compound is thought to be mediated through several pathways:

- Enzyme Inhibition : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, affecting enzyme function.

- Cytokine Modulation : It inhibits the signaling pathways involved in inflammation, particularly those regulated by NF-κB and MAPK pathways .

- Apoptosis Induction : Evidence suggests that the compound promotes programmed cell death in cancer cells by activating caspase pathways .

Case Studies

Study 1: Antimicrobial Activity

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating potent antimicrobial effects similar to those of conventional antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Study 2: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of the compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Results showed a significant reduction in TNF-α and IL-6 levels at concentrations as low as 10 µM, highlighting its potential for treating inflammatory conditions .

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 45 | 50 |

| 50 | 75 | 80 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(4-methyl-3-nitrophenyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves reacting 4-methyl-3-nitroaniline with methanesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (EtN) as a base to neutralize HCl byproducts. A catalytic amount of dimethylaminopyridine (DMAP) accelerates the reaction . Key steps include:

- Temperature control : Prevents side reactions like hydrolysis of the sulfonyl chloride.

- Purification : Flash chromatography (hexane:ethyl acetate, 7:3) yields high-purity product (~55% yield) .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress.

Table 1 : Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DCM | Enhances reagent solubility |

| Base | EtN | Efficient HCl neutralization |

| Catalyst | DMAP (0.1 eq) | Accelerates sulfonamide formation |

| Reaction Time | 2–4 hours | Ensures complete conversion |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the methyl group on the aromatic ring appears as a singlet (~2.5 ppm), while sulfonamide protons show broad peaks .

- HPLC : Quantifies purity (>98%) and detects impurities using a C18 column with UV detection at 254 nm .

- X-ray Crystallography : Resolves solid-state structure, including intramolecular hydrogen bonds (e.g., C–H···O interactions) and torsion angles (e.g., S–N–C–C dihedral angles) .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Contradictions often arise from twinning , disorder , or overlapping electron densities . Strategies include:

- Refinement with SHELXL : Iteratively adjust atomic displacement parameters and apply restraints for disordered regions .

- Hydrogen Bond Analysis : Compare intramolecular interactions (e.g., C8–H8B···O4 in related sulfonamides) with literature values to validate geometry .

- Data Validation Tools : Use PLATON or Mercury to check for symmetry violations or unrealistic bond lengths .

Table 2 : Key Crystallographic Parameters from

| Parameter | Observed Value | Literature Range (Related Compounds) |

|---|---|---|

| Dihedral Angle (NO) | 14.69° | 10–20° |

| S–N–C–C Torsion | 82.83° (S1), -92.42° (S2) | ±80–100° |

Q. What methodological approaches guide structure-activity relationship (SAR) studies for this sulfonamide?

- Methodological Answer :

- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., –F, –NO) to the aromatic ring to enhance enzyme inhibition (e.g., carbonic anhydrase) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to predict optimal modifications .

- In Vitro Assays : Test derivatives against target enzymes (e.g., bacterial dihydropteroate synthase) to validate computational predictions .

Q. Example Modification Strategy :

- Replace the 4-methyl group with 4-fluoro to study effects on membrane permeability and target binding affinity .

Key Considerations for Experimental Design

- Contradiction Analysis : When biological activity data conflict with computational predictions, re-evaluate assay conditions (e.g., buffer pH, co-solvents) or refine QSAR descriptors .

- Safety Protocols : Handle nitro and sulfonamide groups with care—avoid inhalation and use fume hoods due to potential mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.